N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thienylacetamido-ethanol is an organic compound that features a thienyl group attached to an acetamido-ethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thienylacetamido-ethanol typically involves the reaction of thienylacetic acid with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamido linkage. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Thienylacetamido-ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thienylacetamido-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of thienylacetamido-acetaldehyde or thienylacetamido-acetic acid.
Reduction: Formation of thienylacetamido-ethane.
Substitution: Formation of various substituted thienylacetamido-ethanol derivatives.
Scientific Research Applications
Thienylacetamido-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thienylacetamido-ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Thienylacetamido-methanol
- Thienylacetamido-propanol
- Thienylacetamido-butanol
Uniqueness
Thienylacetamido-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
10328-41-3 |
---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C8H11NO2S/c10-4-3-9-8(11)6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H,9,11) |
InChI Key |
SIPZZHHWFJESTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.